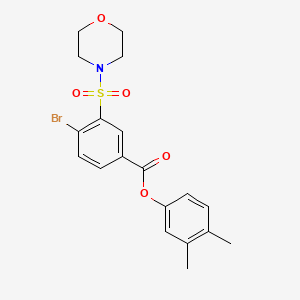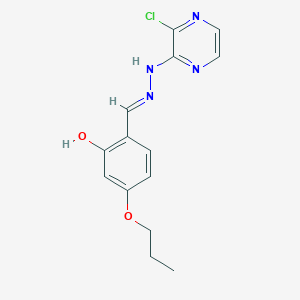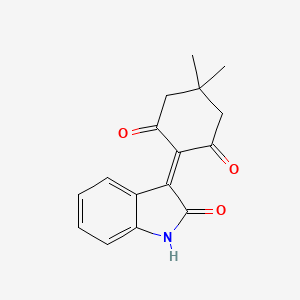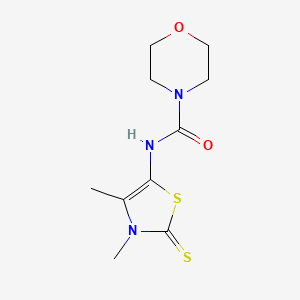![molecular formula C13H17ClN2O3S B6030417 2-chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B6030417.png)
2-chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
作用机制
BTK is a cytoplasmic tyrosine kinase that plays a critical role in the B-cell receptor signaling pathway. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules such as phospholipase Cγ2 (PLCγ2) and Bruton's tyrosine kinase (BLNK). This results in the activation of several downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are essential for the survival and proliferation of B-cells.
2-chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling pathways and inducing apoptosis in B-cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have several other biochemical and physiological effects. In a study published in the Journal of Pharmacology and Experimental Therapeutics, this compound was shown to inhibit the activation of mast cells and basophils, which are involved in allergic reactions. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
实验室实验的优点和局限性
One of the major advantages of 2-chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide is its selectivity for BTK. Unlike other BTK inhibitors such as ibrutinib, which also inhibit other kinases such as ITK and TEC, this compound is highly selective for BTK. This makes it a valuable tool for studying the role of BTK in various biological processes.
One limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several potential future directions for research on 2-chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide. One area of interest is the development of combination therapies that target multiple components of the B-cell receptor signaling pathway. Another potential direction is the investigation of the role of BTK in other biological processes, such as T-cell signaling and innate immune responses. Finally, the development of more potent and selective BTK inhibitors may lead to the development of more effective treatments for B-cell malignancies.
合成方法
The synthesis of 2-chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-methylpiperidine to form the corresponding amide. This amide is then treated with sodium sulfite to introduce the sulfonamide group, resulting in the final product, this compound.
科学研究应用
2-chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide has been extensively studied in preclinical models of B-cell malignancies and has demonstrated potent anti-tumor activity. In a study published in the journal Blood, this compound was shown to induce complete and durable responses in a mouse model of CLL. Additionally, this compound has been shown to be effective in models of MCL, diffuse large B-cell lymphoma (DLBCL), and Waldenstrom macroglobulinemia (WM).
属性
IUPAC Name |
2-chloro-5-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-9-3-2-6-16(8-9)20(18,19)10-4-5-12(14)11(7-10)13(15)17/h4-5,7,9H,2-3,6,8H2,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNXNMAMTNJQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6030338.png)
![N-[3-(1H-indazol-1-yl)propyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B6030343.png)
![2,3,4-trimethoxy-N-[1-(2-pyridinylmethyl)-3-piperidinyl]benzamide](/img/structure/B6030347.png)
![methyl 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B6030362.png)
![N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6030369.png)



![3-[({[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B6030400.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-bromobenzamide](/img/structure/B6030407.png)
![2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B6030419.png)

![1-(5-methoxy-2-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6030437.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}-2-piperidinone](/img/structure/B6030454.png)